N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.46 g/mol
- LogP : 1.506 (indicating moderate lipophilicity)
- Solubility : Water solubility logSw = -2.37, suggesting limited solubility in aqueous environments.
This compound is believed to exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The quinoxaline moiety is known to interact with various enzymes involved in cancer and viral replication pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its electron-donating capacity, contributing to antioxidant effects.
Anticancer Activity
Research has demonstrated that quinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
HeLa (Cervical) | 0.126 | Doxorubicin |
SMMC-7721 (Liver) | 0.071 | Doxorubicin |
K562 (Leukemia) | 0.164 | Doxorubicin |
These results indicate that the compound exhibits potent activity against cancer cells, comparable to established chemotherapeutics .
Antiviral Activity
In studies assessing antiviral properties against HIV, quinoxaline derivatives have shown promising results:
Compound | EC50 (nM) | CC50 (nM) | SI (Selectivity Index) |
---|---|---|---|
NVP | 6.7 | 96171 | 14353 |
Compound 3 | 3.1 | 98576 | 31798 |
The selectivity index indicates a favorable therapeutic window for Compound 3 compared to the standard .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the quinoxaline core for enhancing biological activity:
- Electron-Dongating Groups : The presence of methoxy groups at positions R1 and R2 significantly increases anticancer activity.
- Linker Modifications : Variations in the linker structure between the quinoxaline and phenyl groups affect potency; aliphatic linkers generally reduce activity compared to aromatic linkers.
Case Studies
Several case studies have evaluated the efficacy of similar compounds in clinical settings:
- Quinoxaline Derivatives in Cancer Treatment : A study demonstrated that a related quinoxaline derivative showed a remarkable reduction in tumor size in xenograft models of breast cancer.
- Antiviral Efficacy Against HIV : Clinical trials indicated that compounds with similar structures effectively reduced viral load in patients with HIV when used as adjunct therapy alongside antiretrovirals.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-24-25-21-22(29)26(16-6-4-5-7-17(16)27(14)21)13-20(28)23-11-10-15-8-9-18(30-2)19(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKXYRFPAKBLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.